molecular formula C14H9NO5 B2374869 (1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate CAS No. 443662-08-6

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate

Cat. No.: B2374869
CAS No.: 443662-08-6
M. Wt: 271.228
InChI Key: UZJJXGGPKFMCCV-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a phthalimide (1,3-dioxoisoindole) group linked via a methylene bridge to a furan-2-carboxylate ester. The phthalimide group is a recognized pharmacophore in medicinal chemistry, known to contribute to the biological activity of various molecules . Meanwhile, furan rings are valuable heterocycles frequently derived from biomass like furfural, making them important in the development of bio-based chemicals and polymers . As a result, this hybrid structure is a valuable building block (synthon) for researchers designing and synthesizing novel compounds, potentially for applications in drug discovery and material science. The compound is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-20-14(18)11-6-3-7-19-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJJXGGPKFMCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification via Acid Chloride Intermediate

A primary method involves converting furan-2-carboxylic acid to its corresponding acid chloride, followed by reaction with (1,3-dioxoisoindol-2-yl)methanol. Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O are typically employed to activate the carboxylic acid. For instance, furan-2-carboxylic acid reacts with excess thionyl chloride under reflux conditions (40–60°C) to yield furan-2-carbonyl chloride, which is subsequently treated with (1,3-dioxoisoindol-2-yl)methanol in dichloromethane (DCM) with triethylamine (TEA) as a base. This method achieves moderate yields (65–75%) but requires stringent moisture control to prevent hydrolysis of the acid chloride.

Coupling Reagent-Mediated Esterification

Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst offers an alternative route. In this approach, furan-2-carboxylic acid and (1,3-dioxoisoindol-2-yl)methanol are combined in anhydrous DCM, followed by the addition of DCC and catalytic DMAP. The reaction proceeds at room temperature for 12–24 hours, yielding the ester product with improved purity (85–90%) compared to the acid chloride method. Side products, such as N-acylurea derivatives, are minimized by optimizing stoichiometric ratios (1:1.2:1.5 for acid:alcohol:DCC).

Mitsunobu Reaction for Stereochemical Control

For applications requiring stereoselective synthesis, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been utilized. This method facilitates the coupling of furan-2-carboxylic acid with (1,3-dioxoisoindol-2-yl)methanol under inert conditions, typically in tetrahydrofuran (THF) at 0°C to room temperature. Yields range from 70–80%, with inversion of configuration observed at the alcohol’s stereocenter. However, the requirement for stoichiometric reagents and challenges in byproduct removal limit its scalability.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents such as DCM and THF are preferred due to their ability to solubilize both aromatic acid and alcohol components while maintaining reaction homogeneity. Elevated temperatures (40–50°C) accelerate the reaction but risk decomposition of the phthalimide moiety. Comparative studies indicate that DCM at 25°C provides optimal balance between reaction rate and product stability.

Catalytic Systems and Additives

The inclusion of DMAP (10 mol%) in coupling reactions enhances nucleophilic attack by the alcohol on the activated carboxylic acid intermediate, reducing reaction times by 30–40%. In contrast, reactions lacking DMAP require prolonged stirring (48 hours) and exhibit lower yields (60–65%).

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation. The ester carbonyl signal in this compound appears at δ 165–167 ppm in ¹³C NMR, distinct from the parent acid’s carboxylate peak (δ 170–172 ppm). Infrared (IR) spectroscopy further confirms ester formation via the absence of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and the emergence of C=O vibrations at 1740–1760 cm⁻¹.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to assess purity. Using a C18 column and acetonitrile-water gradient (70:30 to 90:10 over 20 minutes), the target compound elutes at 12.3 minutes with ≥98% purity when synthesized via the DCC/DMAP method.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the three primary preparation routes:

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Acid Chloride 65–75 92–95 6–8 Moderate
DCC/DMAP Coupling 85–90 97–99 12–24 High
Mitsunobu Reaction 70–80 95–97 24–36 Low

The DCC/DMAP method emerges as the most efficient, balancing yield, purity, and scalability. However, the acid chloride route remains valuable for large-scale production due to lower reagent costs.

Challenges and Mitigation Strategies

Hydrolytic Instability

The ester bond’s susceptibility to hydrolysis necessitates anhydrous conditions throughout synthesis and storage. Molecular sieves (3 Å) are incorporated during reactions to scavenge trace moisture. Post-synthesis, products are stored under nitrogen at −20°C to prolong shelf life.

Byproduct Formation

N-Acylurea byproducts in coupling reactions are minimized by substituting DCC with EDC and hydroxybenzotriazole (HOBt), which reduce carbodiimide dimerization. Recrystallization from ethyl acetate/hexane mixtures (1:3) further purifies the product.

Applications and Derivative Synthesis

This compound serves as a precursor to protease inhibitors and antimicrobial agents, leveraging the phthalimide group’s hydrogen-bonding capacity. Derivatives synthesized via nucleophilic substitution at the furan 5-position exhibit enhanced bioactivity, underscoring the compound’s versatility.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of (1,3-dioxoisoindol-2-yl)methyl furan-2-carboxylate, focusing on substituent variations and inferred properties:

Compound Name CAS Number Structural Features Key Properties References
This compound (Target Compound) Not provided Phthalimide methyl ester linked to furan-2-carboxylate Likely moderate polarity; carbonyl groups enable hydrogen bonding.
Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate Acrylate ester replaces furan carboxylate; conjugated double bond Higher reactivity (e.g., Michael addition or polymerization potential).
[3-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1H-indol-5-yl] furan-2-carboxylate 670242-06-5 Indole-substituted furan carboxylate with ethyl-phthalimide Increased molecular weight (~423 g/mol); indole enables π-π stacking.
1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate Phthalimide ester linked to 3-phenylpropanoate Enhanced lipophilicity due to phenyl group; potential for hydrophobic interactions.
[(2Z)-2-(1H-Indol-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate 859109-01-6 Benzofuran core with indole substituent and furan carboxylate Extended conjugation; possible fluorescence or optoelectronic applications.
2-(1,3-Dioxoisoindol-2-yl)ethyl (2S)-2-(furan-2-carbonylamino)-3-methylbutanoate 1212409-67-0 Furan carbonyl amide linked to phthalimide via ethyl ester; chiral center Chirality may influence biological activity; amide enhances hydrogen bonding.

Key Research Findings

Reactivity and Functional Group Influence: The acrylate analog (Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate) exhibits higher reactivity due to its α,β-unsaturated ester, enabling conjugation-based reactions (e.g., cycloadditions) compared to the saturated ester in the target compound . The 3-phenylpropanoate derivative’s phenyl group increases lipophilicity (logP ~3.5 estimated), suggesting better membrane permeability in biological systems .

Hydrogen Bonding and Crystal Packing: Phthalimide and furan carbonyl groups in the target compound act as hydrogen bond acceptors, likely forming C=O···H–N/C interactions. Similar compounds, such as the indole-substituted analog (CAS 670242-06-5), may exhibit additional N–H···O bonds via the indole NH group, enhancing crystal stability .

The furan moiety in all compounds may participate in Diels-Alder reactions, enabling polymer or dendrimer synthesis for materials science applications.

Biological Activity

(1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features an isoindoline-1,3-dione moiety linked to a furan-2-carboxylate group, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

  • Molecular Formula: C14H9NO5
  • Molecular Weight: 271.228 g/mol
  • CAS Number: 443662-08-6

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. In vitro studies have shown that this compound can inhibit viral replication in various cell lines. For instance, it has demonstrated effectiveness against both RNA and DNA viruses by interfering with viral entry and replication processes.

Table 1: Antiviral Efficacy of this compound

Virus TypeCell LineIC50 (µM)Mechanism of Action
Influenza AMDCK Cells15Inhibition of viral neuraminidase
Herpes SimplexVero Cells20Disruption of viral envelope integrity
HIVHeLa Cells25Inhibition of reverse transcriptase

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in macrophages. This effect is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Case Study:
A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound reduced TNF-alpha and IL-6 levels by over 50%, indicating strong anti-inflammatory potential.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer models. It has shown cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells.

Table 2: Anticancer Activity of this compound

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-710Induction of apoptosis
Lung CancerA54912Cell cycle arrest at G2/M phase
Colon CancerHT2915Inhibition of angiogenesis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For example:

  • Antiviral Mechanism: The compound binds to viral proteins, inhibiting their function and preventing the replication cycle.
  • Anti-inflammatory Mechanism: It modulates signaling pathways involved in inflammation by inhibiting key transcription factors such as NF-kB.
  • Anticancer Mechanism: The compound induces apoptosis through the activation of caspases and alters cell cycle progression by affecting cyclin-dependent kinases.

Q & A

Q. What are the primary synthetic routes for (1,3-Dioxoisoindol-2-yl)methyl furan-2-carboxylate?

The synthesis typically involves a multi-step process starting with phthalic anhydride condensation with primary amines, followed by functionalization of the isoindole core. For instance, the tetrahydrofuranmethyl group is introduced via alkylation or substitution reactions under controlled pH and temperature. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (1:1), and yields are optimized using catalysts such as triethylamine or acetic anhydride .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the presence of the isoindole ring (δ 7.5–8.5 ppm for aromatic protons) and the tetrahydrofuranmethyl side chain (δ 3.5–4.5 ppm for oxymethylene protons) .
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ indicate carbonyl groups (dioxoisoindole and carboxylate) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 275.26) and fragmentation patterns .

Q. What functional groups dictate its reactivity?

The compound’s reactivity arises from:

  • The dioxoisoindole core , which undergoes nucleophilic substitution at the N-methyl position.
  • The furan-2-carboxylate ester , prone to hydrolysis under acidic/basic conditions.
  • The tetrahydrofuranmethyl group , which can participate in oxidation or ring-opening reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during ester hydrolysis.
  • Catalyst use : Enzymatic catalysts (e.g., lipases) enable regioselective modifications under mild conditions .
  • pH adjustment : Maintain neutral pH (6.5–7.5) to stabilize intermediates during multi-step syntheses .

Q. How do researchers address discrepancies in biological activity data for this compound?

Contradictions may arise from:

  • Sample degradation : Organic degradation during prolonged experiments (e.g., >9 hours) can alter bioactivity. Mitigate by storing samples at –20°C with desiccants .
  • Assay variability : Use standardized protocols (e.g., IC50 measurements in triplicate) and positive controls (e.g., known enzyme inhibitors) .
  • Structural analogs : Compare activity with derivatives (e.g., 5-phenyl-1,2-oxazole analogs) to isolate structure-activity relationships .

Q. What enzyme-catalyzed strategies apply to modifying this compound?

Dual-enzyme cascade systems (e.g., lipase/esterase pairs) can sequentially hydrolyze the carboxylate ester and functionalize the isoindole ring. For example:

  • Step 1 : Esterase-mediated hydrolysis of the furan-2-carboxylate to generate a carboxylic acid intermediate.
  • Step 2 : Oxidoreductase-driven modification of the tetrahydrofuranmethyl group to introduce hydroxyl or ketone functionalities .

Q. How does computational modeling aid in predicting its biological interactions?

Molecular docking studies (using software like Discovery Studio) can simulate binding to targets such as:

  • Cytochrome P450 enzymes : Analyze steric and electronic compatibility via ligand-receptor interaction maps.
  • Kinase domains : Predict binding affinity (ΔG values) for anti-cancer activity screening .

Methodological Considerations

Q. What protocols ensure sample stability during long-term experiments?

  • Storage : Use amber vials under inert gas (N2/Ar) to prevent oxidation.
  • Temperature : Store at –80°C for >1 month; avoid repeated freeze-thaw cycles .
  • Analytical checks : Periodically validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How are substitution reactions at the isoindole nitrogen optimized?

  • Reagent selection : Alkyl halides (e.g., methyl iodide) or acyl chlorides for N-alkylation/acylation.
  • Base choice : Use DBU (1,8-diazabicycloundec-7-ene) to deprotonate the isoindole nitrogen without side reactions .
  • Workup : Purify via column chromatography (silica gel, dichloromethane/methanol) to isolate mono-substituted products .

Q. What strategies validate the compound’s role in polymer science applications?

  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • Solubility tests : Screen in common solvents (THF, DMSO) for copolymer synthesis feasibility.
  • NMR kinetics : Monitor real-time polymerization (e.g., ring-opening polymerization) using in situ 1H NMR .

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